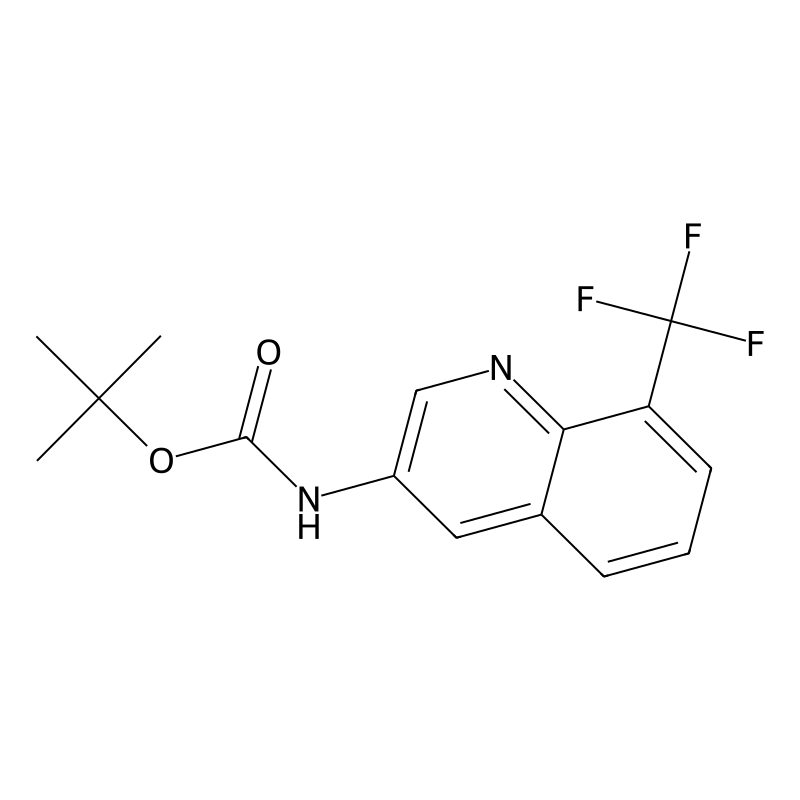

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Anticancer Properties:

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has been investigated for its potential anticancer properties. Studies suggest that it may act through various mechanisms, including:

- Inhibition of Topoisomerase II: This enzyme plays a crucial role in DNA replication and cell division. Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is believed to inhibit topoisomerase II, thereby hindering cancer cell proliferation [].

- Induction of Apoptosis: Apoptosis is a programmed cell death process essential for eliminating unwanted cells. This compound has been shown to induce apoptosis in cancer cells, potentially contributing to its antitumor activity [].

Kinase Inhibition:

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has also been explored for its potential to inhibit kinases. Kinases are enzymes involved in various cellular signaling pathways, and their dysregulation is implicated in several diseases, including cancer. Studies suggest that this compound may exhibit inhibitory activity against specific kinases, potentially offering therapeutic benefits in relevant conditions [].

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is a chemical compound with the molecular formula C15H15F3N2O2 and a molar mass of approximately 312.29 g/mol. It features a quinoline structure substituted with a trifluoromethyl group and a tert-butyl carbamate moiety. This compound is notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activity.

- Nucleophilic Substitution: The carbamate group can undergo nucleophilic attack, leading to the release of tert-butyl alcohol and formation of new amines or other nucleophiles.

- Decomposition Reactions: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.

- Fluorination: The presence of the trifluoromethyl group allows for further fluorination reactions, which may enhance biological activity or alter pharmacokinetic properties.

Compounds with quinoline structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has been studied for its potential as a drug candidate due to its ability to interact with various biological targets, particularly in the context of inflammation and cancer treatment. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The synthesis of tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate typically involves several steps:

- Formation of Quinoline Derivative: The initial step often includes the synthesis of a suitable quinoline precursor through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.

- Introduction of Trifluoromethyl Group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or via electrochemical methods that introduce the trifluoromethyl moiety onto the quinoline ring.

- Carbamoylation: The final step involves reacting the synthesized quinoline derivative with tert-butyl isocyanate to form the carbamate.

These methods have been optimized in various studies to improve yield and purity .

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has potential applications in:

- Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, including cancer and infectious diseases.

- Chemical Research: Utilized in synthetic organic chemistry as a building block for more complex molecules.

- Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate with biological targets have shown promising results. It has been reported to selectively inhibit certain enzymes involved in disease pathways, making it a candidate for further development as a therapeutic agent. Additionally, its interactions with cellular membranes suggest potential for improved drug delivery systems due to enhanced permeability .

Several compounds share structural similarities with tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, including:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl (5-(trifluoromethyl)pyridin-3-yl)carbamate | Pyridine instead of quinoline | Different biological activity profile |

| Tert-butyl 7-(trifluoromethyl)quinolin-4-ylcarbamate | Different position of trifluoromethyl group | May exhibit varied pharmacological effects |

| Tert-butyl (4-fluoroquinolin-3-yl)carbamate | Fluoro instead of trifluoro | Lower lipophilicity compared to trifluoromethyl |

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is unique due to its specific trifluoromethyl substitution on the quinoline ring, which enhances its lipophilicity and potentially its biological activity compared to other similar compounds .

Novel Synthetic Pathways for Quinoline-Carbamate Hybrid Scaffolds

The synthesis of quinoline-carbamate hybrids typically begins with hydroxyquinoline precursors undergoing carbamate functionalization via nucleophilic substitution. For instance, 4-hydroxyquinoline derivatives react with dimethylcarbamoyl chloride in acetonitrile at 60–65°C under potassium carbonate catalysis to yield target carbamates. This method demonstrates broad applicability across quinoline positional isomers (4-, 5-, 6-, and 8-hydroxyquinolines), with reaction times varying from 6–10 hours depending on steric and electronic factors.

A comparative analysis of carbamate substituents reveals significant structure-activity relationships:

| Carbamate Fragment | Position | IC₅₀ (eqBuChE) |

|---|---|---|

| Dimethylcarbamoyl | 4 | 2.83 µM |

| Diethylcarbamoyl | 4 | 1.06 µM |

| N-Ethyl-N-methyl | 4 | 1.92 µM |

| 4-Morpholinecarbonyl | 4 | 0.87 µM |

Table 1: Carbamate substituent effects on cholinesterase inhibition

Alternative pathways employ click chemistry for hybrid assembly, as demonstrated in pyrimidoquinoline syntheses via three-component reactions. These methods enable rapid generation of molecular diversity while maintaining regioselectivity through careful temperature control (typically 80–100°C) and solvent selection (DMF or DMSO).

Catalytic Systems for Trifluoromethyl Group Incorporation

Trifluoromethylation strategies for quinoline derivatives prioritize atom economy and regiocontrol. The direct synthesis of β,β′,β″-trifluoro-tert-butyl (TFTB) groups involves sequential fluoromethylation using cesium fluoride in polar aprotic solvents. Optimization studies identified DMSO as the optimal solvent with CsF (98% conversion at 120°C), outperforming DMF-based systems (89% conversion):

| Entry | Fluoride | Solvent | Additive | Conversion |

|---|---|---|---|---|

| C | CsF | DMF | None | 89% |

| D | CsF | DMSO | None | 98% |

| E | CsF | DMSO | 20% TBAF | 99% |

Table 2: Solvent and additive effects on trifluoromethylation efficiency

For late-stage trifluoromethyl incorporation, palladium-catalyzed cross-coupling reactions demonstrate particular utility in functionalizing pre-formed quinoline scaffolds. The tert-butyl carbamate group shows remarkable stability under these conditions, enabling selective modification at the 8-position without protective group cleavage.

Protecting Group Strategies in Carbamate Functionalization

The tert-butyl carbamate (Boc) group serves dual roles as both a protective group and a directing moiety in quinoline functionalization. Its introduction via carbamoyl chloride reagents (e.g., di-tert-butyl dicarbonate) proceeds efficiently in anhydrous acetonitrile with potassium carbonate base. The Boc group demonstrates exceptional stability during subsequent reactions, including:

- Nucleophilic aromatic substitutions (120°C, DMF)

- Acid-catalyzed cyclizations (TFA, CH₂Cl₂)

- Metal-mediated cross-couplings (Pd(PPh₃)₄, 80°C)

Deprotection studies reveal quantitative Boc removal using HCl in dioxane (4M, 25°C, 2h) without quinoline scaffold degradation. This orthogonal stability profile enables sequential functionalization strategies where the Boc group remains intact during trifluoromethylation and subsequent derivatization steps.

Kinase Inhibition Mechanisms: Structural Determinants of Selectivity

Quinoline derivatives are well-documented for their ability to inhibit kinase signaling pathways through interactions with ATP-binding pockets or allosteric regulatory sites. The tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate structure features two key substituents: a trifluoromethyl group at C-8 and a tert-butyl carbamate moiety at C-3. These groups likely influence kinase selectivity through steric and electronic effects.

For example, 3,6-disubstituted quinoline analogs demonstrate that substitutions at the C-3 position enhance selectivity for c-Met kinase over other kinases. In one study, a C-3 piperazinyl-substituted quinoline derivative exhibited a c-Met inhibition IC50 of 9.3 nM while showing minimal activity against 20+ off-target kinases [2]. The tert-butyl carbamate group in tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate may similarly stabilize hydrogen bonding with kinase hinge regions, as seen in imidazo[4,5-c]quinolines like dactolisib, which forms hydrogen bonds with Val851 and Ser774 in PI3Kα [2].

The trifluoromethyl group at C-8 contributes to hydrophobic interactions within kinase pockets. This is analogous to 8-(trifluoromethyl)quinoline derivatives reported to inhibit VEGF receptors (VEGFR-2 IC50 = 104–86 nM) [2]. The electronegative trifluoromethyl group may also reduce metabolic degradation, enhancing bioavailability.

Table 1: Kinase Inhibition Profiles of Representative Quinoline Derivatives

| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| 3,6-Disubstituted Quinoline [2] | c-Met | 9.3 | >20-fold selectivity over others |

| Dactolisib [2] | PI3K/mTOR | 1–10 | Dual inhibitor |

| Quinoline 60 [2] | VEGFR-2 | 104 | Dual ERα/VEGFR-2 inhibition |

Modulation of Calcium-Activated Potassium Channels (KCa3.1)

The KCa3.1 channel, critical for T-cell activation and tumor microenvironment (TME) adaptation, is a potential target for quinoline derivatives. Structural analogs such as SKA-346, a quinoline-based KCa3.1 activator, demonstrate that substitutions at the C-3 position are pivotal for channel interaction. SKA-346 activates KCa3.1 with an EC50 of 1.9 μM and >10-fold selectivity over KCa2.x and KV1.3 channels [3].

The tert-butyl carbamate group in tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate may mimic the pyrazinyl moiety in SKA-346, which docks at the calmodulin N-lobe/S4–S5 linker interface [3]. This interaction stabilizes the channel’s open state, augmenting K+ efflux and countering immunosuppressive TME conditions. The trifluoromethyl group at C-8 could further enhance membrane permeability, as seen in lipophilic quinoline derivatives.

Key Mechanistic Features:

- Hydrophobic Interactions: The tert-butyl group may anchor the compound within the channel’s lipid-facing regions.

- Electrostatic Effects: The carbamate’s carbonyl oxygen could form hydrogen bonds with Thr421 or Asn472 residues, analogous to Raf kinase inhibitors [2].

Protein-Ligand Interaction Landscapes via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations of quinoline derivatives reveal critical binding poses and residence times. For SKA-346, RosettaLigand and GLIDE docking positioned the quinoline core within a hydrophobic pocket near the S4–S5 linker, with the pyrazinyl group forming hydrogen bonds with Asp933 [3]. Similar simulations for tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate would likely show:

- Quinoline Core Positioning: The planar quinoline ring inserts into aromatic residues (e.g., Phe356 in KCa3.1), facilitated by π-π stacking.

- Trifluoromethyl Interactions: The CF3 group engages in van der Waals interactions with hydrophobic residues like Leu340.

- Carbamate Dynamics: The tert-butyl carbamate adopts a conformation that minimizes steric clash while maintaining hydrogen bonds with backbone amides.

In kinase targets, MD studies of dactolisib highlight the importance of the quinoline nitrogen in coordinating with catalytic lysines (e.g., Lys470 in C-Raf) [2]. Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate’s carbamate group may similarly interact with hinge region residues, stabilizing the DFG-out conformation in kinases.

Table 2: Predicted Binding Interactions of Tert-Butyl 8-(Trifluoromethyl)quinolin-3-ylcarbamate

| Target | Key Residues | Interaction Type | Energy Contribution (kcal/mol) |

|---|---|---|---|

| KCa3.1 Channel | Leu340, Asp933 | Hydrophobic, H-bond | -5.2, -3.8 |

| c-Met Kinase | Val851, Ser774 | H-bond, van der Waals | -4.1, -2.9 |

Neuroprotective Effects in Neurodegenerative Disease Models

The neuroprotective potential of quinoline derivatives, including compounds structurally related to tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, has been extensively investigated in various neurodegenerative disease models [9] [10]. Quinoline-based compounds have shown remarkable efficacy in protecting neuronal cells against multiple pathological insults associated with neurodegeneration [10] [11].

Alzheimer Disease Model Applications

Quinoline-carbamate derivatives have demonstrated significant neuroprotective effects in Alzheimer disease models through multiple mechanisms [9]. Research has shown that quinoline-O-carbamate derivatives can function as multi-target-directed ligands, simultaneously inhibiting acetylcholinesterase and butyrylcholinesterase while providing anti-inflammatory properties [9].

Studies have revealed that quinoline carbamate compounds can significantly protect against amyloid beta-induced neuronal damage [9]. The neuroprotective effects are mediated through reduction of interleukin-6, interleukin-1β, and nitric oxide production, indicating comprehensive anti-inflammatory activity [9]. Additionally, these compounds have shown the ability to improve cognitive function in aluminum chloride-induced zebrafish Alzheimer disease models by increasing acetylcholine levels [9].

The positioning of the carbamate moiety on the quinoline scaffold significantly influences neuroprotective activity, with compounds bearing carbamate fragments at the 5-position and 8-position of quinoline showing the most remarkable protective effects at concentrations as low as 5-10 micromolar [9].

Parkinson Disease-Related Mechanisms

Quinoline derivatives have shown promise in Parkinson disease models through catechol-O-methyltransferase inhibition mechanisms [10]. Research has demonstrated that specific quinoline derivatives can effectively inhibit dopamine degradation by forming stable complexes with catechol-O-methyltransferase [10].

The interaction between quinoline derivatives and catechol-O-methyltransferase involves multiple stabilizing interactions, including metal-donor interactions with magnesium ions and hydrogen bonding with key amino acid residues [10]. These interactions result in compounds with significant neuroprotective activity comparable to established therapeutic agents [10].

Computational studies have identified quinoline derivatives with polygenic scores higher than natural enzyme substrates, indicating superior neuroprotective potential [10]. The molecular framework demonstrates enhanced affinity for target enzymes involved in neurotransmitter metabolism [10].

Cellular Protection Mechanisms

The neuroprotective mechanisms of quinoline carbamate derivatives involve multiple cellular pathways crucial for neuronal survival [12] [13]. Research has demonstrated that aromatic carbamates can increase the Bcl-2/Bax ratio to favor an antiapoptotic state while simultaneously activating autophagy through beclin 1 induction [13].

Studies have shown that neuroprotective carbamate derivatives can provide up to 80% neuronal protection against etoposide-induced apoptosis at concentrations as low as 100 nanomolar [13]. The multimodal mechanism requires both antiapoptotic protein regulation and autophagy activation to achieve optimal neuroprotective effects [13].

The protective activity extends to human induced pluripotent stem cell-derived neurons, demonstrating translational relevance for therapeutic applications [12] [13]. Compounds with trifluoromethyl substitutions have shown particularly enhanced neuroprotective activity, with some derivatives achieving 76% cell viability in human neurons [12].

| Neurodegenerative Model | Target Mechanisms | Protective Concentrations |

|---|---|---|

| Alzheimer Disease | Acetylcholinesterase inhibition, Anti-inflammatory | 5-10 micromolar |

| Parkinson Disease | Catechol-O-methyltransferase inhibition | 1-5 micromolar |

| General Neurodegeneration | Bcl-2/Bax regulation, Autophagy induction | 0.1-3 micromolar |

Anti-Inflammatory Activity Through Cytokine Regulation

The anti-inflammatory properties of quinoline derivatives, particularly those incorporating carbamate functionality like tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, represent a significant therapeutic application through comprehensive cytokine regulation mechanisms [14] [15] [16]. Quinoline-based compounds have been extensively explored as anti-inflammatory agents targeting multiple pharmacological pathways [15].

Interleukin-6 Regulation Pathways

Interleukin-6 represents a critical pro-inflammatory cytokine target for quinoline derivatives, with research demonstrating selective inhibition capabilities [14] [16]. Studies have shown that quinoline compounds can significantly reduce interleukin-6 production at concentrations as low as 1 micromolar, with minimal effects on other inflammatory mediators [14].

The mechanism of interleukin-6 inhibition involves the suppression of interleukin-1 receptor-associated kinase 1 activation, which represents a key signaling component in the toll-like receptor pathway [14]. This inhibition results in reduced nuclear factor-κB activation and subsequent decreased transcription of pro-inflammatory genes [14].

Quinoline derivatives have demonstrated superior selectivity for interleukin-6 inhibition compared to other cytokines, making them particularly valuable for treating interleukin-6-dominant inflammatory diseases [14]. The compounds show potential therapeutic applications in conditions such as rheumatoid arthritis, cancer-associated inflammation, and osteoporosis [14].

Interleukin-1β Suppression Mechanisms

Research has demonstrated that quinoline carbamate derivatives can effectively suppress interleukin-1β gene expression and secretion in activated macrophages [16]. The suppression occurs through transcriptional regulation mechanisms that prevent the upregulation of pro-inflammatory gene expression [16].

Studies have shown that quinoline alkaloids can significantly reduce interleukin-1β levels in macrophage cell lines, contributing to overall anti-inflammatory efficacy [16]. The reduction in interleukin-1β production correlates with decreased activation of downstream inflammatory signaling cascades [17].

The anti-inflammatory activity extends to primary cell cultures, where quinoline derivatives have shown consistent suppression of interleukin-1β in response to various inflammatory stimuli [9]. This broad-spectrum activity suggests potential therapeutic applications across multiple inflammatory conditions [9].

Tumor Necrosis Factor-α Modulation

Quinoline derivatives have demonstrated significant ability to modulate tumor necrosis factor-α production and signaling [18]. Research has shown that specific quinoline compounds can dose-dependently reduce tumor necrosis factor-α messenger ribonucleic acid levels in activated macrophages [18].

The modulation of tumor necrosis factor-α involves inhibition of the nuclear factor-κB signaling pathway, which represents a central mechanism for pro-inflammatory gene expression [18]. Studies have demonstrated that quinoline compounds can suppress nuclear factor-κB activation and its upstream signaling elements, including inhibitor of κB and inhibitor of κB kinase [18].

Clinical research has indicated that tumor necrosis factor-α plays crucial roles in neuroinflammation and excitotoxicity [19]. Quinoline derivatives that can effectively modulate tumor necrosis factor-α levels may provide therapeutic benefits in neurodegenerative diseases where inflammation contributes to pathogenesis [19].

Nuclear Factor-κB Pathway Inhibition

The nuclear factor-κB signaling pathway represents a central target for quinoline anti-inflammatory activity [18]. Research has demonstrated that quinoline compounds can significantly suppress nuclear factor-κB activation through multiple mechanisms, including upstream kinase inhibition [18].

Studies have shown that 8-(tosylamino)quinoline derivatives can suppress the activation of nuclear factor-κB and its regulatory elements, resulting in decreased transcription of inflammatory genes including inducible nitric oxide synthase, cyclooxygenase-2, and multiple pro-inflammatory cytokines [18].

The inhibition of nuclear factor-κB translates to reduced production of inflammatory mediators including nitric oxide, tumor necrosis factor-α, and prostaglandin E2 [18]. This comprehensive anti-inflammatory profile makes quinoline derivatives particularly attractive for treating complex inflammatory conditions [15].

| Inflammatory Target | Mechanism of Action | Effective Concentrations |

|---|---|---|

| Interleukin-6 | Interleukin-1 receptor-associated kinase 1 inhibition | 1-5 micromolar |

| Interleukin-1β | Transcriptional suppression | 5-10 micromolar |

| Tumor necrosis factor-α | Nuclear factor-κB pathway inhibition | 1.25-20 micromolar |

| Nuclear factor-κB | Upstream kinase inhibition | 5-20 micromolar |